molecular formula C5H9N3O B1416917 1-(3-Methyl-1,2,4-oxadiazol-5-yl)ethanamine CAS No. 1041578-67-9

1-(3-Methyl-1,2,4-oxadiazol-5-yl)ethanamine

Cat. No. B1416917
CAS RN: 1041578-67-9
M. Wt: 127.14 g/mol
InChI Key: VZKFDBDBHDMKHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Methyl-1,2,4-oxadiazol-5-yl)ethanamine is a chemical compound that belongs to the class of organic compounds known as oxadiazoles . Oxadiazoles are compounds containing an oxadiazole ring, which is a five-membered aromatic heterocycle with two nitrogen atoms, one oxygen atom, and two carbon atoms .


Molecular Structure Analysis

The molecular structure of 1-(3-Methyl-1,2,4-oxadiazol-5-yl)ethanamine is characterized by a five-membered heterocyclic ring system, which consists of two nitrogen atoms, one oxygen atom, and two carbon atoms . The exact structure of this compound is not available in the search results.

Scientific Research Applications

Anti-Infective Agents

1,2,4-Oxadiazoles have been extensively studied for their potential as anti-infective agents. They exhibit a broad spectrum of activities against bacterial, viral, and leishmanial infections. The structural versatility of 1,2,4-oxadiazoles allows for the synthesis of compounds with significant anti-infective properties, making them promising candidates for the development of new drugs to combat resistant microorganisms .

Agricultural Biological Activities

In the agricultural sector, 1,2,4-oxadiazole derivatives have shown moderate nematocidal activity against Meloidogyne incognita and anti-fungal activity against Rhizoctonia solani . Notably, certain derivatives have demonstrated strong antibacterial effects on Xanthomonas oryzae pv. oryzae (Xoo) , which is responsible for rice bacterial leaf blight, suggesting their potential as efficient and low-risk chemical pesticides .

Molecular Diversity

The molecular diversity of 1,2,4-oxadiazoles is significant due to their heterocyclic scaffold containing nitrogen and oxygen atoms. This diversity is crucial in drug discovery, as it allows for the creation of a wide range of compounds with varying biological activities and pharmacological profiles .

Synthetic Strategies

The synthetic strategies for 1,2,4-oxadiazoles are varied and innovative, providing organic and medicinal chemists with a library of methods to refine these compounds for anti-infective use. The chemical intuition provided by these strategies can guide the design of new chemical entities with potential anti-infective activity .

Anti-Tuberculosis Activity

1,2,4-Oxadiazoles have been identified as potential agents against tuberculosis (Mycobacterium tuberculosis). The need for new therapeutic agents in the fight against tuberculosis, especially drug-resistant strains, has made this class of compounds a focus of intense research .

Antiviral Potential

The antiviral potential of 1,2,4-oxadiazoles, particularly against human rhinovirus, has been explored. The design of 3-aryl-1,2,4-oxadiazoles based on previously identified active compounds suggests that these derivatives could serve as a basis for developing new antiviral drugs .

properties

IUPAC Name

1-(3-methyl-1,2,4-oxadiazol-5-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3O/c1-3(6)5-7-4(2)8-9-5/h3H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZKFDBDBHDMKHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Methyl-1,2,4-oxadiazol-5-yl)ethanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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